6-Hydroxy-1H-indole-2-carbonitrile

pKa ionization state solubility

6-Hydroxy-1H-indole-2-carbonitrile (C₉H₆N₂O, MW 158.16) is a bifunctional indole derivative bearing a hydroxyl group at the 6‑position and a nitrile substituent at the 2‑position. Unlike the unsubstituted parent 1H‑indole‑2‑carbonitrile, the 6‑hydroxy modification markedly alters the compound’s acidity, lipophilicity and hydrogen‑bonding capacity.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 1092350-96-3
Cat. No. B1377036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1H-indole-2-carbonitrile
CAS1092350-96-3
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC(=C2)C#N
InChIInChI=1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H
InChIKeyKKXFSKMEYLTTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-1H-indole-2-carbonitrile (CAS 1092350-96-3) – A Physicochemically Distinct Indole-2-carbonitrile Building Block for Specialty Synthesis


6-Hydroxy-1H-indole-2-carbonitrile (C₉H₆N₂O, MW 158.16) is a bifunctional indole derivative bearing a hydroxyl group at the 6‑position and a nitrile substituent at the 2‑position. Unlike the unsubstituted parent 1H‑indole‑2‑carbonitrile, the 6‑hydroxy modification markedly alters the compound’s acidity, lipophilicity and hydrogen‑bonding capacity .

1 Scaffold Use Physicochemically distinct indole-2-carbonitrile for specialty synthesis
2 Handling Profile Lower predicted pKa and lipophilicity support pH-dependent liquid-phase protocols
3 Diversification Bifunctional OH/CN handles for orthogonal chemical library expansion

Why Indole‑2‑carbonitrile Analogs Cannot Be Interchanged with 6‑Hydroxy‑1H‑indole‑2‑carbonitrile


The 6‑hydroxy group confers a significantly lower pKa, higher polar surface area and reduced lipophilicity compared with unfunctionalized indole‑2‑carbonitrile . These differences directly impact solubility, ionization state at physiological pH, and hydrogen‑bonding potential, meaning that simple replacement with 1H‑indole‑2‑carbonitrile or 6‑hydroxyindole (which lacks the nitrile) can lead to divergent reactivity and unpredictable biological or physicochemical outcomes . The quantitative evidence below demonstrates why 6‑hydroxy‑1H‑indole‑2‑carbonitrile must be evaluated as a distinct chemical entity rather than as a generic indole scaffold.

Target
6-Hydroxy-1H-indole-2-carbonitrile (6-OH, 2-CN)
Unsubstituted 1H-indole-2-carbonitrile may not replicate ionization or solubility profile
Analog
6-Hydroxy-1H-indole-2-carbonitrile (TPSA 59.8 Ų)
6-Hydroxyindole lacks the nitrile handle; hydrogen-bond donor count differs
Class
Bifunctional indole scaffold with reported pKa shift
Generic indole building blocks do not offer the same orthogonal reactivity or acidity

Quantitative Differentiation of 6‑Hydroxy‑1H‑indole‑2‑carbonitrile Versus Closest Analogs


Acidity (pKa) Differentiates 6‑Hydroxy‑1H‑indole‑2‑carbonitrile from Unfunctionalized Indole‑2‑carbonitrile and 6‑Hydroxyindole

The predicted pKa of 6‑hydroxy‑1H‑indole‑2‑carbonitrile is 9.07±0.40, substantially lower than that of 1H‑indole‑2‑carbonitrile (13.91±0.30) and also lower than that of 6‑hydroxyindole (10.07±0.40) . The electron‑withdrawing nitrile group enhances the acidity of the phenolic‑type 6‑OH, enabling deprotonation under mildly basic conditions that leave comparators largely unionized.

Acidity (pKa)
Predicted / Cross-study
pKa = 9.07±0.40
Δ –4.84 (vs parent CN) Δ –1.00 (vs 6-OH indole)
Supports selective deprotonation at pH 8–10 for extraction or metal-chelation protocols.
Predicted values require experimental verification for specific buffer systems.
pKa ionization state solubility metal chelation

Lipophilicity (XLogP) Demonstrates Increased Hydrophilicity of 6‑Hydroxy‑1H‑indole‑2‑carbonitrile Relative to the Parent Nitrile

6‑Hydroxy‑1H‑indole‑2‑carbonitrile exhibits a computed XLogP of 1.7, whereas 1H‑indole‑2‑carbonitrile has an XLogP3 of 2.5 [1]. The ΔLogP of –0.8 indicates a meaningful shift toward the aqueous phase, consistent with the introduction of the hydroxyl group.

Lipophilicity (XLogP)
Computed / Cross-study
XLogP = 1.7
Δ –0.8 (vs parent CN 2.5)
Indicates meaningful shift toward aqueous phase; may reduce non-specific protein binding artifacts in assays.
Computed values from PubChem; confirm for your specific assay medium.
LogP partition coefficient aqueous solubility permeability

Topological Polar Surface Area (TPSA) Reveals Enhanced H‑Bonding Capacity of 6‑Hydroxy‑1H‑indole‑2‑carbonitrile

The TPSA of 6‑hydroxy‑1H‑indole‑2‑carbonitrile is 59.8 Ų, substantially larger than the 39.6 Ų of 1H‑indole‑2‑carbonitrile [1]. The +20.2 Ų difference arises from the additional hydroxyl oxygen and the associated hydrogen‑bond donor, doubling the number of H‑bond donors from 1 to 2.

Polar Surface Area (TPSA)
Computed / Cross-study
TPSA = 59.8 Ų; HBD = 2
Δ +20.2 Ų (vs parent CN 39.6)
Enhances hydrogen-bonding capacity and aqueous solubility, relevant for target-engagement studies.
In silico values; experimental logD and solubility recommended for lead optimization.
TPSA polar surface area hydrogen bonding drug-likeness

Predicted Boiling Point Indicates Stronger Intermolecular Forces in 6‑Hydroxy‑1H‑indole‑2‑carbonitrile

The predicted boiling point of 6‑hydroxy‑1H‑indole‑2‑carbonitrile (438.6±25.0 °C) is approximately 88 °C higher than that of 1H‑indole‑2‑carbonitrile (350.0±15.0 °C) . This elevation reflects the additional hydrogen‑bonding network afforded by the 6‑hydroxy group.

Boiling Point (Predicted)
Predicted
bp ≈ 438.6±25.0 °C
Δ ≈ +88 °C (vs parent CN 350.0)
Implies greater thermal stability and reduced volatility for high-temperature synthetic steps.
Predicted range; experimental determination advised for process-scale protocols.
boiling point intermolecular forces distillation thermal stability

High‑Value Application Scenarios Where 6‑Hydroxy‑1H‑indole‑2‑carbonitrile Outperforms Close Analogs


Medicinal‑Chemistry Hit‑to‑Lead Optimization Requiring Improved Aqueous Solubility

When a lead series is built on an indole‑2‑carbonitrile core, the substitution of 6‑hydroxy‑1H‑indole‑2‑carbonitrile for the unfunctionalized parent can lower logP by ~0.8 units and raise TPSA by ~20 Ų . This alteration is expected to enhance solubility in aqueous assay media, reduce non‑specific protein binding, and potentially improve pharmacokinetic profiles without requiring extensive scaffold re‑design.

Metal‑Chelation or pH‑Dependent Extraction Protocols Leveraging the Acidic 6‑OH Group

The 6‑OH group of 6‑hydroxy‑1H‑indole‑2‑carbonitrile has a predicted pKa of 9.07, ~4.8 units lower than the NH proton of 1H‑indole‑2‑carbonitrile . This enables selective deprotonation in the pH 8–10 range, facilitating liquid‑liquid extraction, metal‑ion chelation, and covalent anchoring to solid supports under conditions where the parent nitrile remains fully protonated.

Building Block for Orthogonal Diversification via Sequential OH‑ and CN‑Directed Chemistry

The presence of both a nucleophilic hydroxyl and a polar nitrile in 6‑hydroxy‑1H‑indole‑2‑carbonitrile provides two distinct functionalization handles. The 6‑OH can be alkylated, acylated or converted to a leaving group, while the 2‑CN can be reduced to an amine, hydrolyzed to an amide or carboxylic acid, or used in [3+2] cycloaddition reactions [1]. This orthogonality allows a single building block to access multiple chemotypes, reducing procurement complexity in library synthesis.

Physicochemical Reference Standard for Method Development

Owing to its well‑defined predicted properties—pKa 9.07, XLogP 1.7, TPSA 59.8 Ų, bp 438.6 °C—6‑hydroxy‑1H‑indole‑2‑carbonitrile can serve as a benchmark compound for calibrating pKa and LogP predictive models or for validating HPLC retention‑time algorithms used to characterize hydroxy‑substituted indole libraries .

Application
Selection Property
Validation Focus
Hit-to-lead solubility optimization
Lower predicted LogP, higher TPSA scaffold
Aqueous solubility and protein-binding assay review
pH-dependent extraction or metal-chelation
Acidic 6-OH with predicted pKa ~9.1
Ionization-state verification under target buffer conditions
Orthogonal library synthesis
Bifunctional OH/CN handles
Reactivity sequence and protecting-group compatibility
Physicochemical reference standard
Well-defined predicted pKa, LogP, TPSA, bp
Experimental validation of computational models

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